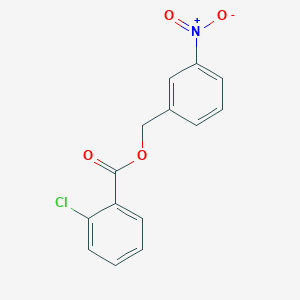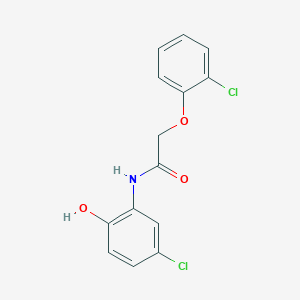
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide: is an organic compound characterized by the presence of chloro, hydroxy, and phenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide typically involves the following steps:
Starting Materials: 5-chloro-2-hydroxyaniline and 2-chlorophenoxyacetic acid.
Reaction: The reaction between 5-chloro-2-hydroxyaniline and 2-chlorophenoxyacetic acid is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Conditions: The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.
Agrochemicals: Studied for its potential use as a herbicide or pesticide due to its ability to interfere with plant growth.
Material Science: Explored for its potential use in the synthesis of novel polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide: Lacks the chloro group on the phenyl ring.
N-(5-chloro-2-hydroxyphenyl)-2-phenoxyacetamide: Lacks the chloro group on the phenoxy ring.
N-(5-chloro-2-hydroxyphenyl)-2-(2-methylphenoxy)acetamide: Contains a methyl group instead of a chloro group on the phenoxy ring.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide is unique due to the presence of chloro groups on both the phenyl and phenoxy rings, which may contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-9-5-6-12(18)11(7-9)17-14(19)8-20-13-4-2-1-3-10(13)16/h1-7,18H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTITYMYYRYYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)
![4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide](/img/structure/B5739645.png)
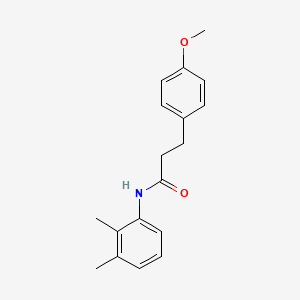
![2-(naphthalen-2-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5739652.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)
![[(2,4-Dichloro-5-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B5739669.png)
![N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)
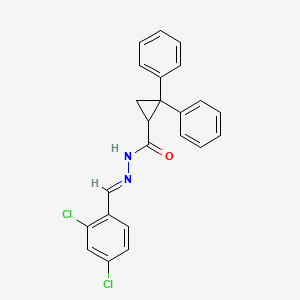

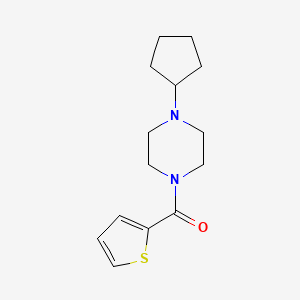
![1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide](/img/structure/B5739707.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5739714.png)
